molecular formula C12H13NO4 B6261664 ethyl (2E)-3-(4-nitrophenyl)but-2-enoate CAS No. 224635-61-4

ethyl (2E)-3-(4-nitrophenyl)but-2-enoate

Cat. No.: B6261664
CAS No.: 224635-61-4
M. Wt: 235.2
InChI Key:
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Description

Ethyl (2E)-3-(4-nitrophenyl)but-2-enoate is an organic compound characterized by the presence of a nitrophenyl group attached to a butenoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-3-(4-nitrophenyl)but-2-enoate typically involves the esterification of 4-nitrophenylacetic acid with ethyl acetoacetate under acidic conditions. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the mixture is heated to promote ester formation. The product is then purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing better control over reaction conditions and reducing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-(4-nitrophenyl)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium ethoxide or other strong nucleophiles in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted esters or acids.

Scientific Research Applications

Ethyl (2E)-3-(4-nitrophenyl)but-2-enoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2E)-3-(4-nitrophenyl)but-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Ethyl (2E)-3-(4-nitrophenyl)but-2-enoate can be compared with similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl (2E)-3-(4-aminophenyl)but-2-enoate: Similar structure but with an amino group instead of a nitro group.

    Ethyl (2E)-3-(4-methoxyphenyl)but-2-enoate: Similar structure but with a methoxy group instead of a nitro group.

Properties

CAS No.

224635-61-4

Molecular Formula

C12H13NO4

Molecular Weight

235.2

Purity

95

Origin of Product

United States

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